N-tert-butyl-2-hydroxyacetamide
Description
N-tert-butyl-2-hydroxyacetamide is an acetamide derivative featuring a hydroxyl group at the β-position of the acetamide chain and a bulky tert-butyl group attached to the nitrogen atom. This structural configuration confers unique physicochemical properties, including enhanced polarity due to the hydroxyl group and steric hindrance from the tert-butyl moiety.
Properties
IUPAC Name |
N-tert-butyl-2-hydroxyacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-6(2,3)7-5(9)4-8/h8H,4H2,1-3H3,(H,7,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGWCSGJBNVWDQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175276-17-2 | |
| Record name | N-tert-butyl-2-hydroxyacetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
N-tert-butyl-2-hydroxyacetamide can be synthesized through various synthetic routes. One common method involves the reaction of tert-butylamine with glyoxylic acid. The reaction typically occurs under mild conditions, with the use of a suitable solvent such as ethanol or methanol. The reaction mixture is stirred at room temperature, and the product is obtained after purification through recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve higher yields and purity. The use of advanced purification techniques, such as chromatography, ensures the removal of impurities and the isolation of the desired product .
Chemical Reactions Analysis
Types of Reactions
N-tert-butyl-2-hydroxyacetamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the functional groups present in the compound.
Common Reagents and Conditions
Oxidation: The hydroxyacetamide group can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride to form the corresponding amine.
Substitution: The tert-butyl group can undergo substitution reactions with electrophiles in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyacetamide group may yield a carboxylic acid derivative, while reduction may produce an amine derivative .
Scientific Research Applications
Chemical Applications
Building Block in Organic Synthesis
N-tert-butyl-2-hydroxyacetamide serves as a versatile building block in organic synthesis. It is utilized in the preparation of more complex molecules, including pharmaceuticals and agrochemicals. Its ability to participate in various chemical reactions, such as oxidation and reduction, enhances its utility in synthetic chemistry.
Reactivity and Mechanisms
The compound can undergo several types of reactions:
- Oxidation : The hydroxyacetamide group can be oxidized to yield carboxylic acid derivatives.
- Reduction : Reduction processes can convert it into corresponding amines using agents like sodium borohydride.
- Substitution Reactions : The tert-butyl group allows for electrophilic substitution reactions, providing pathways to synthesize diverse derivatives.
Table 1: Summary of Chemical Reactions Involving this compound
| Reaction Type | Reagents Used | Major Products Formed |
|---|---|---|
| Oxidation | Potassium permanganate, H₂O₂ | Carboxylic acid derivatives |
| Reduction | Sodium borohydride, LiAlH₄ | Amines |
| Substitution | Electrophiles (various) | Substituted tert-butyl derivatives |
Biological Applications
Potential Biological Activity
Research indicates that this compound may exhibit biological activity, particularly in its interactions with biomolecules. Studies are ongoing to evaluate its effects on enzyme activity and its potential as an inhibitor for certain biological pathways.
Case Study: Cholinesterase Inhibition
In studies focusing on cholinesterase inhibitors, compounds similar to this compound have shown promise in enhancing cognitive functions by modulating acetylcholine levels in the brain. This suggests potential therapeutic applications in treating neurodegenerative diseases like Alzheimer's disease .
Medicinal Applications
Drug Development
this compound is being explored as a precursor or intermediate in drug synthesis. Its structural features may contribute to the development of new therapeutic agents with improved efficacy and safety profiles.
Mechanism of Action
The compound's mechanism involves forming hydrogen bonds with target molecules, which may enhance its biological activity. The lipophilic nature of the tert-butyl group facilitates interaction with lipid membranes, potentially improving drug delivery systems.
Industrial Applications
Use in Specialty Chemicals
In industrial settings, this compound is utilized as an additive in various processes, including the production of specialty chemicals. Its properties make it suitable for applications requiring stability and reactivity.
Case Study: Antioxidant Properties
Research has indicated that compounds with similar structures can function as antioxidants, protecting products from oxidative degradation. This property is particularly valuable in consumer goods such as food packaging and cosmetics .
Mechanism of Action
The mechanism of action of N-tert-butyl-2-hydroxyacetamide involves its interaction with specific molecular targets and pathways. The hydroxyacetamide group can form hydrogen bonds with target molecules, influencing their activity. Additionally, the tert-butyl group may enhance the compound’s stability and lipophilicity, facilitating its interaction with lipid membranes and proteins .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The substituent at the β-position of the acetamide chain significantly influences properties such as polarity, solubility, and reactivity. Key comparisons include:
*Inferred from analogs like 2ab (solid state with similar tert-butyl group) .
Key Observations :
- Chloro-substituted derivatives (e.g., N-(tert-butyl)-2-chloroacetamide) exhibit higher reactivity due to the electronegative chlorine atom, making them useful in alkylation reactions .
- Substituted acetamides with bulky groups (e.g., cyclohexyl in 2ac) achieve higher synthetic yields (85%) compared to simpler tert-butyl analogs (50–68%), likely due to improved steric stabilization during synthesis .
Biological Activity
N-tert-butyl-2-hydroxyacetamide (CAS No. 175276-17-2) is an organic compound that has garnered attention in the fields of medicinal chemistry and biological research due to its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound features a hydroxyacetamide functional group with a tert-butyl substituent on the nitrogen atom. Its molecular formula is , and it exhibits unique chemical properties that contribute to its biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Histone Deacetylase Inhibition : The compound acts as a pharmacophore in the design of histone deacetylase inhibitors, which are crucial in regulating gene expression and have implications in cancer therapy.
- Interaction with Biomolecules : The hydroxy group can form hydrogen bonds with target molecules, influencing their activity. The tert-butyl group enhances stability and lipophilicity, facilitating interactions with lipid membranes and proteins.
- Anti-inflammatory Properties : Derivatives of N-hydroxyacetamide have demonstrated anti-inflammatory effects through the inhibition of cyclooxygenase (COX) and lipoxygenase enzymes, which are involved in inflammatory pathways.
Antifungal Activity
This compound has shown significant antifungal activity, particularly when used in combination with fluconazole against Candida albicans. This suggests its potential as an adjunctive treatment for fungal infections.
Anti-inflammatory Effects
Research indicates that this compound can inhibit COX enzymes, leading to reduced inflammation. This property is particularly relevant in conditions characterized by excessive inflammation, such as arthritis or other inflammatory diseases .
Case Studies and Experimental Results
A series of studies have evaluated the efficacy of this compound in various biological contexts:
- Histone Deacetylase Inhibition : In vitro studies demonstrated that this compound effectively inhibited histone deacetylase activity, leading to increased acetylation of histones and altered gene expression profiles associated with cancer cell proliferation.
- Antifungal Synergy : In a study assessing the efficacy of antifungal agents, this compound was found to potentiate the effects of fluconazole against Candida albicans, highlighting its potential role in combination therapies.
- Inhibition of Inflammatory Markers : Experimental results showed that treatment with this compound resulted in a significant decrease in the expression levels of inflammatory markers such as COX-2 and TNF-alpha in RAW264.7 macrophage cells stimulated by lipopolysaccharides (LPS) .
Data Table: Summary of Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
